Technical Monograph: 2,4,4',6-Tetrabromobiphenyl (PBB 75)
Technical Monograph: 2,4,4',6-Tetrabromobiphenyl (PBB 75)
This guide serves as a definitive technical reference for 2,4,4',6-Tetrabromobiphenyl (PBB 75) , a specific congener of the polybrominated biphenyl class.[1] It is designed for researchers requiring high-purity standards for toxicological screening, metabolic profiling, and environmental analysis.[1]
[1][2]
Executive Summary
2,4,4',6-Tetrabromobiphenyl (PBB 75) is a di-ortho substituted polybrominated biphenyl (PBB).[1] Unlike its coplanar counterparts (e.g., PBB 77), PBB 75 exhibits significant steric hindrance due to bromine substitution at the 2 and 6 positions.[1] This structural feature restricts rotation around the biphenyl bridge, preventing the molecule from assuming a planar configuration.[1] Consequently, PBB 75 displays a distinct toxicological profile: it is a weak agonist of the Aryl Hydrocarbon Receptor (AhR) but a potent inducer of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) pathways, mimicking phenobarbital-like biological activity.[1]
Chemical Identity & Physicochemical Properties
| Property | Data / Descriptor |
| Chemical Name | 2,4,4',6-Tetrabromobiphenyl |
| CAS Number | 64258-02-2 |
| Congener Number | PBB 75 (Ballschmiter & Zell nomenclature) |
| Synonyms | 1,1'-Biphenyl, 2,4,4',6-tetrabromo-; 2,4,6,4'-TeBB |
| Molecular Formula | C₁₂H₆Br₄ |
| Molecular Weight | 469.79 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 163–165 °C (Lit.)[1][2][3] |
| Boiling Point | ~410 °C (Predicted) |
| Solubility | Insoluble in water; soluble in non-polar organic solvents (Hexane, Toluene, DCM) |
Synthesis & Purification: The Suzuki-Miyaura Protocol
Note: Direct bromination of biphenyl yields complex mixtures.[1] For research-grade standards (>98% purity), a regiospecific Suzuki-Miyaura cross-coupling is required.[1][2]
Rationale
To ensure the specific 2,4,4',6- substitution pattern, we utilize the coupling of 2,4,6-tribromo-1-iodobenzene with 4-bromophenylboronic acid .[1][2] The use of the iodide partner on the sterically hindered ring facilitates oxidative addition, while the boronic acid provides the para-substitution.
Experimental Workflow
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Reagents:
-
Procedure:
-
Inert Atmosphere: Purge a Schlenk flask with Argon.
-
Dissolution: Add Substrate A, Substrate B, and Catalyst to the flask. Dissolve in the Toluene/Ethanol mixture.
-
Activation: Add the aqueous Na₂CO₃ base.
-
Reflux: Heat the mixture to 90°C for 12–18 hours under vigorous stirring.
-
Work-up: Cool to RT. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine and dry over anhydrous MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:DCM 95:5) to remove homocoupled byproducts.[1] Recrystallize from hot hexane.
-
-
Validation:
-
Confirm structure via ¹H-NMR (Look for the characteristic singlet of the 2,4,6-ring protons if symmetric, or specific splitting patterns).[1]
-
Verify purity via GC-MS (Single peak, M+ cluster at m/z ~470).
-
Analytical Methodology: GC-MS/ECD
Quantification of PBB 75 in biological or environmental matrices requires high specificity to distinguish it from interfering PBDEs or PCBs.[1][2]
Instrumental Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms or ZB-SemiVolatiles (30 m × 0.25 mm × 0.25 µm).[1][2]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless mode @ 280°C.
-
Oven Program:
-
Start: 100°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 4°C/min to 300°C (Hold 5 min)
-
-
Detection (MS - EI Mode):
Toxicology & Mechanism of Action
The toxicity of PBB 75 is defined by its non-coplanar structure . Unlike PBB 77 (3,3',4,4'-TeBB), the ortho-bromines in PBB 75 prevent the flat conformation required for high-affinity binding to the cytosolic AhR.[1]
Signaling Pathway Visualization
The following diagram illustrates the differential activation pathways. PBB 75 primarily activates the CAR/PXR nuclear receptors rather than the AhR-ARNT pathway typical of dioxin-like compounds.[1][2]
Figure 1: Mechanistic divergence of PBB 75.[1][2] Due to ortho-substitution, PBB 75 favors the CAR/PXR (Phenobarbital-like) pathway over the AhR (Dioxin-like) pathway.[1][2]
Safety & Handling
-
Hazard Class: PBBs are persistent organic pollutants (POPs) and potential carcinogens (Group 2A).[1]
-
Handling: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]
-
Disposal: Do not dispose of down the drain. All waste must be collected in halogenated organic waste containers for high-temperature incineration.[1][2]
References
-
Ballschmiter, K., & Zell, M. (1980).[1] Analysis of Polychlorinated Biphenyls (PCB) by Glass Capillary Gas Chromatography.[1][4][5] Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.[1] Link
-
National Toxicology Program (NTP). (2011).[1] Report on Carcinogens, Twelfth Edition: Polybrominated Biphenyls.[1] U.S. Department of Health and Human Services.[1] Link
-
PubChem Database. (2024).[1] 2,4,4',6-Tetrabromobiphenyl (CID 154388).[1][6] National Center for Biotechnology Information.[1] Link
-
Safe, S. (1984).[1] Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action.[1] Critical Reviews in Toxicology, 13(4), 319-395.[1] Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[1] Toxicological Profile for Polybrominated Biphenyls.[1] U.S. Public Health Service.[1] Link
Sources
- 1. 2,2',3,3',4,4',5,6,6'-Nonabromobiphenyl | C12HBr9 | CID 34004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]
- 3. 2,4,4',6-Tetrabromobiphenyl | C12H6Br4 | CID 154388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nilu.com [nilu.com]
- 5. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 64258-02-2 CAS|2,4,4',6-Tetrabromobiphenyl 2,4,4',6-四溴联苯|生产厂家|价格信息 [m.chemicalbook.com]
